molecular formula C13H11BrO2 B1146152 3-Bromo-2'-methoxy-biphenyl-2-OL CAS No. 141778-89-4

3-Bromo-2'-methoxy-biphenyl-2-OL

Cat. No.: B1146152
CAS No.: 141778-89-4
M. Wt: 279.13
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The biphenyl scaffold is a fundamental structure in organic synthesis and medicinal chemistry, known for its presence in various biologically active compounds and marketed drugs . This compound, 3-Bromo-2'-methoxy-biphenyl-2-ol, is a functionalized biphenyl derivative of significant research interest. The bromo and hydroxy substituents on the aromatic rings make it a versatile intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for constructing complex biaryl structures used in drug discovery and material science . Biphenyl derivatives are frequently investigated for their diverse pharmacological activities, including anti-inflammatory, antifungal, antibacterial, and antitumor properties . Notably, molecules featuring a biphenyl core with adjacent hydroxy and aldehyde groups, structurally related to this reagent, have been identified as potent inhibitors of the IRE1α endoribonuclease, a key enzyme in the unfolded protein response pathway that is a target for therapeutic interventions in cancer and neurodegenerative diseases . This positions this compound as a valuable building block for developing novel chemical probes and inhibitors targeting this and other biological mechanisms. Its utility extends to serving as a precursor in the synthesis of more complex molecules for high-throughput screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-(2-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c1-16-12-8-3-2-5-9(12)10-6-4-7-11(14)13(10)15/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUMGJJWRASTQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=CC=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90628474
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141778-86-1
Record name 3-Bromo-2'-methoxy[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90628474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Methoxy Biphenyl 2 Ol

Strategies for the Construction of the Biphenyl (B1667301) Skeleton

Cross-Coupling Reactions in the Synthesis of Biphenyl Systems

Transition-metal catalyzed cross-coupling reactions have revolutionized the formation of biaryl linkages, offering high yields and broad functional group tolerance. beilstein-journals.org

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a premier method for constructing biphenyl skeletons. nih.gov For the synthesis of a 2'-methoxy-biphenyl-2-ol precursor, a plausible Suzuki-Miyaura strategy would involve the coupling of an o-hydroxyphenylboronic acid with a bromo- or iodoanisole derivative.

A specific patented method describes the synthesis of 2'-bromo-2-hydroxybiphenyl compounds via the Suzuki coupling of o-hydroxyphenylboronic acid with various brominated aromatic hydrocarbons. chemicalbook.com This reaction is catalyzed by Pd(PPh₃)₄ with K₂CO₃ as the base in a toluene (B28343)/ethanol/water solvent system, typically conducted at 85-90°C under a nitrogen atmosphere for 8 hours. chemicalbook.com This general approach can be adapted for the synthesis of the 2'-methoxy-biphenyl-2-ol skeleton by using 2-bromoanisole (B166433) as the coupling partner for o-hydroxyphenylboronic acid. The hydroxyl group on the boronic acid and the methoxy (B1213986) group on the anisole (B1667542) can be tolerated in this reaction.

Reactant 1Reactant 2CatalystBaseSolventProduct
o-Hydroxyphenylboronic acidBrominated aromatic hydrocarbonPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water2'-Bromo-2-hydroxybiphenyl derivative
Arylboronic acid2-BromopyridinePd(OAc)₂VariousAqueous isopropanol2-Arylpyridine
Phenylboronic acidBromobenzeneNHC-Pd(II) complexesKOHH₂O/2-propanolBiphenyl

This table presents examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of biphenyl and related structures, based on data from various sources. chemicalbook.comresearchgate.netnih.gov

The Ullmann reaction, traditionally a copper-catalyzed coupling of two aryl halides, can also be employed for the synthesis of biaryls. miracosta.edu While the classic Ullmann reaction often requires harsh conditions, modern modifications have improved its scope and applicability. researchgate.net For the synthesis of 2'-methoxy-biphenyl-2-ol, an Ullmann-type coupling could involve the reaction of 2-bromoanisole with a protected 2-halophenol in the presence of a copper catalyst.

The reaction typically involves the coupling of two aryl halides in the presence of a copper catalyst to form a new carbon-carbon bond. miracosta.edu The choice of solvent, temperature, and ligands significantly influences the reaction's outcome. While historically requiring high temperatures (often over 200°C), newer methods have been developed that proceed under milder conditions. miracosta.eduresearchgate.net

Another approach is the oxidative coupling of phenols. Methods for synthesizing substituted 2,2'- and 4,4'-biphenyldiols have been developed using oxidants like potassium ferricyanide (B76249) and iron (III) chloride hexahydrate. researchgate.net

Grignard reagents, formed by the reaction of an organohalide with magnesium metal, are potent nucleophiles capable of forming carbon-carbon bonds. libretexts.orgchemguide.co.uk The synthesis of a biphenyl skeleton can be achieved through the coupling of a Grignard reagent with an aryl halide. For the synthesis of 2'-methoxy-biphenyl-2-ol, one could envision the reaction of 2-methoxyphenylmagnesium bromide with a suitably protected 2-halophenol.

The Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium in an anhydrous ether solvent. chemguide.co.uklibretexts.org This reagent is then reacted with another organohalide, often in the presence of a catalyst, to form the biphenyl product. A common side product in Grignard reactions is the homocoupling product of the Grignard reagent, such as biphenyl from phenylmagnesium bromide. libretexts.org It is crucial to conduct these reactions under anhydrous conditions as Grignard reagents are highly reactive towards water. miracosta.educhemguide.co.uk

A specific procedure for synthesizing 2,2'-dimethoxy-6-formylbiphenyl (B13788720) involves the formation of a Grignard reagent from 2-bromoanisole and its subsequent reaction. chemguide.co.uk This demonstrates the feasibility of using methoxy-substituted Grignard reagents in biphenyl synthesis.

Grignard Reagent SourceCoupling PartnerKey ConditionsProduct Type
BromobenzeneUnreacted BromobenzeneHigh TemperatureBiphenyl (side product)
2-BromoanisoleOxazoline derivativeAnhydrous etherSubstituted Biphenyl
Alkyl HalideCarbonyl CompoundAnhydrous ether, acid workupAlcohol

This table illustrates the versatility of Grignard reagents in forming C-C bonds, with data compiled from various sources. libretexts.orgchemguide.co.uk

Electrophilic Aromatic Substitution for Biphenyl Functionalization

While less common for the primary construction of the biphenyl skeleton itself, electrophilic aromatic substitution is a fundamental process for modifying the aromatic rings of a pre-formed biphenyl system. This will be discussed in more detail in the context of bromination.

Regioselective Bromination of Methoxy-Biphenyl-2-OL Precursors

Once the 2'-methoxy-biphenyl-2-ol skeleton is assembled, the final step is the regioselective introduction of a bromine atom at the 3-position of the phenolic ring. This is an electrophilic aromatic substitution reaction, and the outcome is dictated by the directing effects of the existing substituents.

The hydroxyl (-OH) group is a strongly activating, ortho-, para-directing group. The 2'-methoxyphenyl group is also an ortho-, para-directing group, though its activating or deactivating nature is more complex. In the case of 2'-methoxy-biphenyl-2-ol, the hydroxyl group is expected to be the dominant directing group. The position ortho to the hydroxyl group (position 3) and the position para to the hydroxyl group (position 5) are activated.

Given that the 2'-methoxyphenyl group is at the 2-position, the 3-position is sterically less hindered than the alternative ortho position (which is blocked). The para-position (position 5) is also available for substitution. However, in many electrophilic substitutions of phenols, a significant amount of ortho-substitution is observed. The regioselectivity can be influenced by the choice of brominating agent and reaction conditions. For example, the bromination of vanillin, which contains both hydroxyl and methoxy substituents, results in specific regioselectivity due to the combined directing effects. chegg.com

A method for the sequential bromination and dearomatization of 2-methoxyphenols using N-bromosuccinimide (NBS) has been described, highlighting the reactivity of the positions ortho and para to the hydroxyl group. researchgate.net The synthesis of 3-bromo-2-hydroxybenzaldehyde (B158676) from 2-bromophenol (B46759) also underscores the tendency for electrophilic attack at the position para to the bromine and ortho to the hydroxyl group.

PrecursorBrominating AgentProductKey Observation
2-MethoxyphenolsN-Bromosuccinimide (NBS)Brominated ortho-quinone monoacetalsSequential bromination and dearomatization
VanillinBromine5-BromovanillinRegioselectivity influenced by -OH and -OCH₃ groups

This table provides examples of bromination reactions on substituted phenols, illustrating the directing effects of substituents. chegg.comresearchgate.net

To achieve the desired 3-bromo-2'-methoxy-biphenyl-2-ol, careful selection of the brominating agent (e.g., Br₂, N-bromosuccinimide) and reaction conditions (solvent, temperature) would be necessary to favor substitution at the 3-position over the 5-position.

Direct Bromination Methods and Selectivity Control

Direct bromination of the parent compound, 2'-methoxy-biphenyl-2-ol, presents a formidable challenge in controlling regioselectivity. The substitution pattern on both aromatic rings is governed by the directing effects of the existing hydroxyl and methoxy groups. The hydroxyl group on one ring is a potent ortho-, para-director, strongly activating the positions adjacent and opposite to it. Similarly, the methoxy group on the other ring is also an ortho-, para-director, albeit with a slightly weaker activating effect.

When subjecting 2'-methoxy-biphenyl-2-ol to electrophilic bromination, the position of bromine addition is a result of the combined influence of these two groups. The hydroxyl group will strongly direct bromination to its ortho and para positions (positions 3 and 5). The methoxy group will direct to its own ortho and para positions. Therefore, achieving selective bromination at the 3-position requires careful control of reaction conditions to favor substitution ortho to the hydroxyl group and prevent unwanted side reactions or the formation of poly-brominated products.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS), often in the presence of an acid catalyst. The choice of solvent and temperature also plays a critical role in modulating the reactivity and selectivity of the brominating agent. For instance, the use of a protic solvent can enhance the electrophilicity of the bromine source.

A study on the regioselective bromination of phenols and anisoles using NBS in acetonitrile (B52724) with a strong acid catalyst like tetrafluoroboric acid (HBF₄·Et₂O) has demonstrated high para-selectivity. sci-hub.se However, for substrates where the para-position is blocked, ortho-bromination is observed. sci-hub.se In the case of 2'-methoxy-biphenyl-2-ol, the position para to the hydroxyl group is already part of the biphenyl linkage, thus directing bromination to the ortho positions (3 and 5). The electronic and steric environment around the 3-position makes it a plausible site for electrophilic attack.

Reaction Reagents and Conditions Observed Selectivity Reference
Bromination of 4-hydroxybenzonitrileNBS, HBF₄·Et₂O, CH₃CNSelective ortho-monobromination sci-hub.se
Bromination of 2-methylphenolNBS, CH₃CN (with or without acid)Selective monobromination sci-hub.se
Bromination of aralkyl ketonesNBS, acidic Al₂O₃, Methanol (reflux)Predominant α-bromination nih.gov
Nuclear bromination of aralkyl ketonesNBS, neutral Al₂O₃, Acetonitrile (reflux)Predominant nuclear bromination nih.gov

Indirect Bromination Strategies

Indirect bromination strategies involve the synthesis of the target molecule from precursors that already contain the bromine atom in the desired position. These methods often rely on powerful cross-coupling reactions to construct the biphenyl C-C bond.

One of the most effective methods is the Suzuki-Miyaura coupling reaction . A notable patent describes the synthesis of 2'-bromo-2-hydroxy-biphenyl compounds by reacting a brominated aromatic hydrocarbon with o-hydroxyphenylboronic acid. wikipedia.org This approach offers high yields and mild reaction conditions. wikipedia.org Specifically, to synthesize this compound, one could couple 2-bromo-1-methoxybenzene with 2-hydroxy-3-bromophenylboronic acid, or alternatively, couple 1,3-dibromo-2-methoxybenzene (B1584050) with 2-hydroxyphenylboronic acid, followed by a subsequent selective reaction.

Another prominent indirect route is the Ullmann condensation . This classic copper-catalyzed reaction can be used to form diaryl ethers and, in its broader application, biaryl compounds. wikipedia.orgorganic-chemistry.org While traditionally requiring harsh conditions, modern modifications have made it a more versatile tool. wikipedia.org For the synthesis of our target compound, an Ullmann-type coupling could be envisioned between a brominated phenol (B47542) derivative and a methoxy-substituted aryl halide in the presence of a copper catalyst.

Coupling Reaction Reactants Catalyst/Reagents General Conditions Reference
Suzuki-Miyaura CouplingBrominated aromatic hydrocarbon, o-hydroxyphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/ethanol/water, 85-90°C wikipedia.org
Suzuki-Miyaura CouplingBromobenzene, Phenylboronic acidNHC-Pd(II) complexes, KOHH₂O/2-propanol, 82°C nih.gov
Ullmann Condensation (Ether Synthesis)Aryl halide, PhenolCopper catalystHigh temperature, polar solvent wikipedia.org
Ullmann-type CouplingAryl halides, Amines/Thiols/NitrilesCopper catalystVaries, often with ligands wikipedia.org

Introduction of the Methoxy and Hydroxyl Groups

The synthesis of this compound also hinges on the strategic introduction of the hydroxyl and methoxy functionalities. This can be achieved either before or after the formation of the biphenyl core and the bromination step.

Etherification and Demethylation Techniques

The introduction of the methoxy group is typically achieved through an etherification reaction, most commonly a Williamson ether synthesis. For instance, a phenolic precursor can be treated with a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. A procedure for the synthesis of 2-methoxybiphenyl (B167064) involves the reaction of 2-phenylphenol (B1666276) with dimethyl sulfate and potassium carbonate in acetone, affording a high yield. prepchem.com

In a scenario where a dihydroxybiphenyl is an intermediate, selective mono-methylation can be a crucial step. A patent for a related compound demonstrates the selective methylation of one hydroxyl group in 2,2'-dihydroxy-5,5'-bis(2-ethoxycarbonylethyl) biphenyl using methyl iodide and potassium carbonate. nih.gov This suggests that with careful control of stoichiometry and reaction conditions, selective methylation to form the 2'-methoxy group is feasible.

Conversely, demethylation can be employed if a dimethoxy-biphenyl precursor is used. This involves the cleavage of an aryl methyl ether, which can be achieved using strong acids like HBr or Lewis acids such as boron tribromide (BBr₃). Selective mono-demethylation in a molecule with multiple methoxy groups can be challenging but is sometimes achievable based on the electronic and steric environment of each group.

Hydroxylation Approaches

Direct hydroxylation of an aryl C-H bond is a challenging transformation but represents a potential, albeit less common, synthetic route. More relevant to the synthesis of the target compound would be the hydroxylation of a pre-functionalized aryl halide. For instance, a bromo-methoxy-biphenyl could potentially be hydroxylated.

Chemical Reactivity and Transformation Studies of 3 Bromo 2 Methoxy Biphenyl 2 Ol

Reactivity of the Aryl Bromide Moiety

The aryl bromide functionality is a cornerstone of modern cross-coupling chemistry, offering a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Direct nucleophilic aromatic substitution (SNAr) on the aryl bromide of 3-Bromo-2'-methoxy-biphenyl-2-ol is anticipated to be challenging. SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the aromatic ring towards nucleophilic attack. In this molecule, the methoxy (B1213986) and hydroxyl groups are on the adjacent phenyl ring and are not positioned to electronically activate the bromine-bearing ring for SNAr. Therefore, harsh reaction conditions would likely be necessary, potentially leading to low yields and side reactions.

Metal-Mediated Transformations (e.g., further cross-coupling)

The most probable and synthetically valuable transformations of the aryl bromide moiety involve metal-mediated cross-coupling reactions. The bromine atom serves as an excellent leaving group for a variety of palladium-, copper-, and nickel-catalyzed processes.

Potential Cross-Coupling Reactions:

Coupling ReactionReagent/Catalyst System (Hypothetical)Potential Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh3)4, Base (e.g., Na2CO3)Terphenyl derivatives
Heck-Mizoroki Coupling Alkene, Pd(OAc)2, Ligand (e.g., PPh3), BaseAlkenyl-substituted biphenyls
Buchwald-Hartwig Amination Amine, Pd catalyst, Ligand, BaseAmino-substituted biphenyls
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, BaseAlkynyl-substituted biphenyls
Stille Coupling Organostannane, Pd catalystAryl- or vinyl-substituted biphenyls
Ullmann Condensation Alcohol/Phenol (B47542), Cu catalyst, BaseAryl ether derivatives

These reactions would be expected to proceed with high regioselectivity at the carbon-bromine bond, leaving the phenolic hydroxyl and methoxy groups intact under appropriate conditions. The choice of catalyst, ligand, base, and solvent would be critical to optimize the yield and prevent undesired side reactions involving the other functional groups.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a versatile functional group, capable of undergoing a range of transformations. Its acidity and nucleophilicity are key to its reactivity.

O-Alkylation and O-Acylation Reactions

The hydroxyl group can be readily functionalized through O-alkylation and O-acylation reactions.

Hypothetical Derivatization Reactions:

Reaction TypeReagentBase (if required)Potential Product
O-Alkylation (Williamson Ether Synthesis) Alkyl halide (e.g., CH3I, C2H5Br)K2CO3, NaH3-Bromo-2'-methoxy-2-alkoxy-biphenyl
O-Acylation Acyl chloride or anhydride (B1165640) (e.g., Acetyl chloride)Pyridine (B92270), Et3N3-Bromo-2'-methoxy-biphenyl-2-yl acetate

These reactions are generally high-yielding and would serve to protect the hydroxyl group or introduce new functionalities into the molecule.

Oxidation and Reduction Pathways

The phenolic hydroxyl group can influence oxidation and reduction reactions, although direct transformation of the hydroxyl group itself under standard conditions is less common than for other functional groups. Mild oxidation might lead to the formation of quinone-type structures, though this would likely involve the entire aromatic system and could be complex. Reduction of the phenolic hydroxyl group is a difficult transformation and would require specialized reagents, likely leading to the cleavage of the C-O bond.

Transformations of the Methoxy Group

The methoxy group is generally stable, but it can be cleaved under specific, often harsh, conditions to yield a phenol.

Potential Demethylation Reaction:

ReagentConditionsProduct
Boron tribromide (BBr3)Low temperature in an inert solvent (e.g., CH2Cl2)3-Bromo-biphenyl-2,2'-diol
Hydrobromic acid (HBr)High temperature3-Bromo-biphenyl-2,2'-diol

The selective cleavage of the methoxy group in the presence of a phenolic hydroxyl and an aryl bromide would require careful control of reaction conditions to avoid undesired side reactions, such as ether cleavage of the phenolic hydroxyl group or reaction at the aryl bromide site.

Structural Elucidation and Conformational Analysis of 3 Bromo 2 Methoxy Biphenyl 2 Ol

Stereochemical Considerations in Biaryl Systems, including Atropisomerism

Biphenyl (B1667301) systems, consisting of two phenyl rings linked by a carbon-carbon single bond, can exhibit a form of axial chirality known as atropisomerism. This phenomenon arises when rotation around the central C-C bond is sufficiently restricted, leading to the existence of stable, non-interconverting rotational isomers (atropisomers). pharmaguideline.com

The primary cause of this restricted rotation is steric hindrance between bulky substituents located at the ortho positions (2, 2', 6, and 6') of the phenyl rings. youtube.com In the case of 3-Bromo-2'-methoxy-biphenyl-2-OL, there are three ortho substituents: a hydroxyl group at C2, a methoxy (B1213986) group at C2', and a bromine atom at C3 which, due to its proximity to the biphenyl linkage, also contributes to steric crowding. These groups are sufficiently large to create a significant energy barrier to rotation around the biphenyl bond. stackexchange.comstackexchange.com

For atropisomerism to be observed, the molecule must not possess a plane of symmetry. stackexchange.comlibretexts.org The asymmetric substitution pattern on both rings of this compound—a hydroxyl and a bromo group on one ring, and a methoxy group on the other—fulfills this requirement. Consequently, the molecule is chiral and can exist as a pair of non-superimposable enantiomers. stackexchange.com As a general rule, an activation energy barrier of 16 to 19 kcal/mole is required to prevent the spontaneous racemization of substituted biphenyls at room temperature. libretexts.org Conformational isomers that can be isolated due to such high energy barriers are termed atropisomers. libretexts.org

Intramolecular Interactions and Hydrogen Bonding

The conformation of this compound is significantly influenced by intramolecular non-covalent interactions, most notably hydrogen bonding. A strong intramolecular hydrogen bond is expected to form between the hydrogen atom of the hydroxyl group at the C2 position and the oxygen atom of the methoxy group at the C2' position.

This type of O-H···O interaction is well-documented in ortho-substituted phenols and is known to stabilize the conformation where the interacting groups are in proximity. researchgate.net The formation of this quasi-aromatic chelate ring through hydrogen bonding provides considerable stability, influencing the torsional angle between the phenyl rings and locking the molecule into a preferred conformation. mdpi.com In some cases, the hydroxyl hydrogen can be involved in a bifurcated hydrogen bond, interacting simultaneously with the internal methoxy group and an external solvent molecule. researchgate.net

Table 1: Potential Intramolecular Interactions in this compound

Interacting Groups Type of Interaction Consequence
2-OH and 2'-OCH₃ Hydrogen Bond Stabilizes a syn-like conformation, reduces the dihedral angle.
2-OH and 3-Br Steric Repulsion Contributes to twisting of the phenyl rings.
2-OH and C1' Aryl Ring Steric Repulsion Increases the energy barrier to rotation.
2'-OCH₃ and C1 Aryl Ring Steric Repulsion Increases the energy barrier to rotation.

Molecular Geometry and Conformation in Solid and Solution Phases

The molecular geometry of biphenyl derivatives is primarily defined by the torsional or dihedral angle between the planes of the two aryl rings. This angle results from a fine balance between two opposing factors:

Steric Repulsion : The bulky ortho substituents (hydroxyl, methoxy, and to a lesser extent, the adjacent bromo group) repel each other, favoring a twisted, non-planar conformation with a large dihedral angle (approaching 90°). semanticscholar.org

π-Conjugation and Hydrogen Bonding : Overlap of the π-orbitals between the two rings, which is maximized in a planar arrangement (0° dihedral angle), provides resonance stabilization. ic.ac.uk Additionally, the intramolecular hydrogen bond between the 2-OH and 2'-OCH₃ groups stabilizes a conformation with a smaller dihedral angle.

Due to the significant steric hindrance from the three ortho-substituents, this compound is expected to adopt a distinctly non-planar conformation in both the solid and solution phases. While unsubstituted biphenyl is planar in the solid state, its ortho-substituted derivatives are invariably twisted. researchgate.net Computational studies on similarly substituted 2,2'-dihalogen biphenyls show minimum energy conformations with dihedral angles ranging from 58° to 95°. semanticscholar.org The presence of the stabilizing intramolecular hydrogen bond in this compound would likely result in a dihedral angle at the lower end of this range.

The precise geometric parameters would be determined experimentally via X-ray crystallography for the solid phase and techniques like NMR spectroscopy for the solution phase.

Table 2: Typical Geometric Parameters for Substituted Biphenyl Systems

Parameter Typical Value Notes
C-C Bond Length (Aromatic) 1.39 Å Standard sp²-sp² carbon bond in a phenyl ring.
C-C Bond Length (Inter-ring) 1.49 Å Slightly longer than a typical C-C single bond due to steric effects.
C-O Bond Length (Phenol) 1.36 Å
C-O Bond Length (Methoxy) 1.37 Å (Aryl-O), 1.42 Å (O-CH₃)
C-Br Bond Length 1.90 Å
C-C-C Bond Angle (Aromatic) 120° Idealized angle for sp² hybridized carbons.
Dihedral Angle (C2-C1-C1'-C2') ~60° - 90° Highly dependent on the balance of steric and electronic effects. semanticscholar.org

Advanced Computational and Theoretical Investigations of 3 Bromo 2 Methoxy Biphenyl 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations for complex systems, these methods can model the geometry, energy, and distribution of electrons.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. mdpi.comscirp.org It is based on the principle that the energy of the system is a functional of the electron density. DFT has become a popular tool due to its balance of accuracy and computational cost. rsc.orgresearchgate.net For a molecule like 3-Bromo-2'-methoxy-biphenyl-2-OL, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its optimized geometry, total energy, and the distribution of electron density. mdpi.comnih.gov

The substituents on the biphenyl (B1667301) core—a bromine atom, a hydroxyl group, and a methoxy (B1213986) group—would significantly influence the electronic structure. The bromine atom and the hydroxyl group are electron-withdrawing, while the methoxy group is electron-donating. DFT can precisely map how these competing effects modulate the electron density across the two phenyl rings and influence the torsional angle between them, a key feature of biphenyl chemistry. libretexts.org

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-C (inter-ring)1.49
C-Br1.91
C-O (hydroxyl)1.36
C-O (methoxy)1.37
C-C-O (hydroxyl)119.5
C-C-O (methoxy)118.0
Phenyl Ring 1 - Phenyl Ring 255.0

Note: The data in this table is hypothetical and serves to illustrate the typical output of a DFT calculation for a substituted biphenyl.

HOMO-LUMO Analysis and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. scirp.orgyoutube.com The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. scirp.org A small energy gap suggests that the molecule is more reactive and less stable. nih.gov

For this compound, the HOMO is expected to be localized primarily on the more electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the bromo- and hydroxyl-substituted ring. The HOMO-LUMO gap would indicate the energy required to excite an electron from the ground state to the first excited state, which is fundamental to understanding its UV-Vis absorption properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.23
HOMO-LUMO Gap4.62

Note: This data is for illustrative purposes and represents typical values for a substituted aromatic compound.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.delibretexts.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. youtube.com Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. nih.gov

In the case of this compound, the MEP surface would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy groups due to the lone pairs of electrons. A region of positive potential might be expected around the hydrogen atom of the hydroxyl group. The bromine atom would also influence the electrostatic potential distribution. nih.gov Such an analysis provides a visual representation of the molecule's reactive sites. researchgate.net

Spectroscopic Property Prediction and Validation

Computational methods are also instrumental in predicting the spectroscopic properties of molecules, which can then be used to validate experimental findings or to understand the origins of spectroscopic signals.

Computational Prediction of Vibrational Frequencies

The vibrational frequencies of a molecule correspond to the different modes of vibration of its atoms. These can be experimentally measured using infrared (IR) and Raman spectroscopy. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. semanticscholar.orgphyschemres.org By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These are often scaled by an empirical factor to account for anharmonicity and other systematic errors. psu.edu

For this compound, the predicted vibrational spectrum would show characteristic peaks for the stretching and bending modes of the C-H, C=C, C-O, O-H, and C-Br bonds, as well as the vibrations of the biphenyl skeleton. This theoretical spectrum would be invaluable in identifying the compound from its experimental IR or Raman spectrum. nih.gov

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Hypothetical Data)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch (hydroxyl)3550
C-H Stretch (aromatic)3050-3100
C=C Stretch (aromatic)1450-1600
C-O Stretch (methoxy)1250
C-Br Stretch650

Note: This data is hypothetical and illustrates the expected regions for these vibrational modes.

Simulation of NMR and UV-Vis Spectra

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are two other powerful techniques for molecular characterization. The chemical shifts in NMR spectra and the absorption maxima in UV-Vis spectra can also be simulated using computational methods. nih.govnih.gov

NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. scielo.org.za These calculations provide the theoretical chemical shifts for the ¹H and ¹³C nuclei in the molecule, which can be compared with experimental data to confirm the structure.

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate UV-Vis spectra. mdpi.comscielo.org.za This method calculates the energies of the electronic transitions from the ground state to various excited states. The calculated transition energies and their corresponding oscillator strengths can be used to generate a theoretical UV-Vis spectrum, showing the wavelengths of maximum absorption (λmax). nih.gov

Table 4: Hypothetical Simulated Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (O-H)5.5 ppm
¹³C NMR Chemical Shift (C-Br)115 ppm
UV-Vis λmax285 nm

Note: This data is for illustrative purposes and represents plausible values for a molecule with this structure.

Conformational Energy Landscape Exploration

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure. For flexible molecules like this compound, a multitude of conformations are possible due to rotation around single bonds. The exploration of the conformational energy landscape provides a map of these possible shapes and their relative energies, offering insights into the molecule's preferred structures and dynamic behavior.

Computational methods, particularly quantum mechanics, are employed to chart this landscape. A key variable in biphenyls is the dihedral angle between the two phenyl rings. The rotation around the central carbon-carbon bond is subject to a delicate balance of competing energetic factors:

Steric Hindrance: The presence of bulky substituents on the phenyl rings can lead to repulsive interactions, destabilizing planar conformations. In this compound, the bromine atom, the methoxy group, and the hydroxyl group contribute to steric strain that influences the preferred dihedral angle.

Electronic Effects: The extent of π-conjugation between the two aromatic rings is maximized in a planar conformation, which is energetically favorable. However, this is often counteracted by steric hindrance.

The interplay of these effects results in a complex potential energy surface with various minima (stable conformers) and transition states (energy barriers to rotation). ic.ac.uk Computational techniques such as Density Functional Theory (DFT) are often used to calculate the energy of the molecule as a function of the dihedral angle, allowing for the identification of the most stable conformations. pku.edu.cn

For biphenyl itself, the minimum energy conformation is a twisted structure, and the planar and perpendicular arrangements represent energy maxima. ic.ac.ukresearchgate.net The substitution pattern in this compound, with substituents at the 2', 2, and 3 positions, is expected to lead to a non-planar ground state conformation to alleviate steric clashes between the substituents and adjacent hydrogen atoms.

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (°) Relative Energy (kcal/mol) Key Interactions
0 High Significant steric repulsion between ortho substituents.
45 Low A balance between reduced steric strain and π-conjugation.
90 Intermediate Minimal π-conjugation, but also reduced steric hindrance.
135 Low Another low-energy conformation, similar to 45°.

Note: This table is illustrative and based on general principles of biphenyl conformational analysis; specific values would require dedicated computational studies.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction pathways that are often difficult to obtain experimentally. researchgate.net For a molecule like this compound, computational studies can be employed to understand its reactivity in various chemical transformations.

The general workflow for elucidating a reaction mechanism using computational chemistry involves:

Reactant and Product Optimization: The three-dimensional structures of the reactants and products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the reactants and products.

For instance, in a hypothetical nucleophilic substitution reaction involving the bromine atom of this compound, computational methods could be used to model the approach of the nucleophile, the breaking of the C-Br bond, and the formation of the new bond. montclair.edu The influence of the methoxy and hydroxyl groups on the reaction rate and regioselectivity could also be investigated.

Table 2: Key Computational Parameters in Reaction Mechanism Studies

Parameter Description
Activation Energy (Ea) The energy barrier that must be overcome for a reaction to occur.
Reaction Energy (ΔEr) The difference in energy between the products and reactants.
Transition State Geometry The molecular structure at the highest point of the energy profile.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are a cornerstone of modern chemoinformatics, aiming to establish a mathematical relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. liverpool.ac.uk These models are built on the principle that the properties of a chemical are determined by its molecular structure.

For this compound, a QSPR study could be developed to predict a variety of properties without the need for extensive experimental measurements. The general steps in a QSPR study are:

Data Set Collection: A dataset of molecules with known property values is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors encode different aspects of the molecular structure, such as topology, geometry, and electronic properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the property of interest.

Model Validation: The predictive power of the developed model is assessed using various validation techniques.

While no specific QSPR studies on this compound are available, the principles can be applied to predict properties such as its chromatographic retention time, solubility, or environmental fate. For example, a QSPR model for predicting a particular property of a series of biphenyl derivatives would involve calculating descriptors for each molecule, including this compound, and then using the model to estimate the property for this compound. nih.gov

Table 3: Examples of Molecular Descriptors Used in QSPR Studies

Descriptor Class Examples
Constitutional Molecular weight, number of atoms, number of rings.
Topological Connectivity indices, Wiener index.
Geometrical Molecular surface area, molecular volume.

Synthesis and Characterization of Derivatives of 3 Bromo 2 Methoxy Biphenyl 2 Ol

Systematic Functionalization of the Biphenyl (B1667301) Core

The biphenyl core of 3-Bromo-2'-methoxy-biphenyl-2-OL is amenable to a variety of functionalization strategies, enabling the introduction of diverse substituents and the modification of existing functional groups. These transformations are crucial for exploring the structure-activity relationships of this class of compounds.

Aryl Substituent Modifications

The aromatic rings of the biphenyl skeleton can be further substituted through various electrophilic aromatic substitution and cross-coupling reactions. The directing effects of the existing hydroxyl, methoxy (B1213986), and bromo substituents play a significant role in determining the regioselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of new carbon-carbon bonds on the aryl rings. tcichemicals.com For instance, the bromine atom can be replaced with an aryl or alkyl group by reacting the parent compound with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. gre.ac.uk Furthermore, C-H activation strategies offer a direct approach to functionalize the aromatic rings, avoiding the need for pre-functionalized starting materials. scielo.brrsc.org These methods can be used to introduce a variety of functional groups, including other aryl moieties, alkyl chains, and heteroatoms.

Bromine Atom Transformations

The bromine atom on the biphenyl core is a key handle for a wide range of chemical transformations. Its susceptibility to participate in various cross-coupling reactions makes it an ideal site for introducing molecular diversity. The Suzuki-Miyaura coupling, for example, allows for the straightforward replacement of the bromine atom with a wide array of aryl and heteroaryl groups. illinois.edubeilstein-journals.org This reaction typically involves the use of a palladium catalyst, a base, and an appropriate boronic acid or ester. The strength of the carbon-bromine bond makes it more susceptible to oxidative addition in the catalytic cycle compared to carbon-chlorine bonds, often making aryl bromides preferred substrates in these reactions. illinois.edu

Beyond Suzuki-Miyaura coupling, the bromine atom can undergo other palladium-catalyzed reactions, such as Heck, Sonogashira, and Buchwald-Hartwig aminations, to introduce vinyl, alkynyl, and amino functionalities, respectively. Furthermore, lithium-halogen exchange can be employed to generate an organolithium species, which can then be reacted with various electrophiles to introduce a wide range of substituents.

Methoxy Group Alterations

The methoxy group (-OCH3) on the biphenyl scaffold can be modified to introduce alternative ether linkages or a hydroxyl group. Cleavage of the methyl ether to the corresponding phenol (B47542) is a common transformation, which can be achieved using various reagents such as boron tribromide (BBr3) or hydrobromic acid (HBr). This demethylation reaction unmasks a new phenolic hydroxyl group, which can then be subjected to further derivatization.

The resulting phenol can be alkylated under Williamson ether synthesis conditions to introduce a variety of new ether functionalities. masterorganicchemistry.comyoutube.comchem-station.com This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether bond. organicchemistrytutor.com

Phenolic Hydroxyl Group Derivatization

The phenolic hydroxyl group is a versatile functional handle that can be readily derivatized to form ethers and esters.

Etherification: The Williamson ether synthesis is a classical and widely used method for the preparation of ethers from phenols. masterorganicchemistry.comyoutube.comchem-station.com This reaction involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydride, to form a sodium phenoxide intermediate. This nucleophilic phenoxide then reacts with an alkyl halide in an SN2 reaction to yield the corresponding ether. The choice of the alkyl halide allows for the introduction of a wide range of alkyl and substituted alkyl groups.

Esterification: The phenolic hydroxyl group can be readily converted into an ester through reaction with a carboxylic acid or its derivatives, such as an acyl chloride or anhydride (B1165640). Standard esterification conditions, often involving a catalyst such as a strong acid or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can be employed. This derivatization is useful for modifying the polarity and electronic properties of the molecule.

Synthesis of Related Biaryl-Ether and Biaryl-Ester Analogs

Building upon the derivatization of the phenolic hydroxyl group, a variety of biaryl-ether and biaryl-ester analogs of this compound can be synthesized.

Biaryl-Ether Analogs: The synthesis of biaryl ethers can be achieved through nucleophilic aromatic substitution (SNAr) reactions or copper-catalyzed Ullmann condensation. In an SNAr approach, the phenoxide of this compound can displace a leaving group (such as a halide) from an activated aromatic ring. The Ullmann reaction provides a more general route, involving the coupling of the phenol with an aryl halide in the presence of a copper catalyst and a base.

Biaryl-Ester Analogs: The synthesis of biaryl-ester analogs involves the esterification of the phenolic hydroxyl group with an aromatic carboxylic acid. This can be accomplished using standard esterification methods, such as the Steglich esterification, which utilizes DCC as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. Alternatively, the reaction of the phenol with an aromatic acyl chloride in the presence of a base like pyridine (B92270) can also yield the desired biaryl ester.

Spectroscopic and Structural Analysis of Newly Synthesized Derivatives

The characterization of newly synthesized derivatives of this compound relies on a combination of spectroscopic and structural analysis techniques to confirm their identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the synthesized derivatives.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For example, the introduction of a new substituent on an aromatic ring will cause shifts in the signals of the neighboring protons. The disappearance of the phenolic proton signal and the appearance of new signals corresponding to the introduced alkyl or acyl group would confirm derivatization of the hydroxyl group.

¹³C NMR: The carbon NMR spectrum provides information on the number of different types of carbon atoms in the molecule. Changes in the chemical shifts of the aromatic carbons can confirm the position of new substituents. The appearance of new signals in the aliphatic or carbonyl regions of the spectrum would correspond to the introduced ether or ester functionalities.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized derivatives and to gain information about their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, which can be used to confirm the elemental composition of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the derivatization of the phenolic hydroxyl group would be indicated by the disappearance of the broad O-H stretching band (typically around 3200-3600 cm⁻¹) and the appearance of new characteristic bands, such as C-O stretching bands for ethers or C=O stretching bands for esters (typically around 1700-1750 cm⁻¹).

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. researchgate.net This technique is invaluable for confirming the regiochemistry of substitution and for understanding the spatial arrangement of the different functional groups within the molecule.

Below are representative tables of spectroscopic data for hypothetical derivatives, illustrating the expected changes upon functionalization.

Table 1: Hypothetical ¹H NMR Data for Derivatives of this compound

CompoundAr-H (ppm)-OCH₃ (ppm)-OH (ppm)Other Protons (ppm)
This compound 6.8 - 7.53.85.0 (br s)-
Ethyl Ether Derivative 6.8 - 7.53.8-4.1 (q, 2H), 1.4 (t, 3H)
Acetate Ester Derivative 6.9 - 7.63.8-2.1 (s, 3H)
Suzuki Coupling Product (with Phenylboronic acid) 7.0 - 7.83.85.1 (br s)-

Table 2: Hypothetical IR Data for Derivatives of this compound

CompoundO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (Ether, cm⁻¹)Ar-H Stretch (cm⁻¹)
This compound 3400 (broad)-12503050
Ethyl Ether Derivative --1245, 10403050
Acetate Ester Derivative -176012103050
Suzuki Coupling Product (with Phenylboronic acid) 3410 (broad)-12503060

Potential Applications and Materials Science Perspectives of Biphenyls and Their Derivatives

Ligand Design in Catalysis

Biphenyl (B1667301) derivatives are pivotal in the design of ligands for transition-metal catalysis. The biphenyl scaffold provides a rigid and sterically tunable framework that can influence the selectivity and activity of a metal catalyst. The rotation around the central carbon-carbon bond can be restricted by introducing bulky substituents in the ortho positions, leading to atropisomerism and the formation of chiral ligands. These chiral biphenyl-based ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are instrumental in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry.

Furthermore, functional groups on the biphenyl structure, such as the hydroxyl and methoxy (B1213986) groups present in 3-Bromo-2'-methoxy-biphenyl-2-OL, can act as hemilabile coordinating sites. These sites can reversibly bind to the metal center, creating a more dynamic and potentially more reactive catalytic system. The presence of a bromine atom also offers a handle for further functionalization, allowing for the synthesis of a diverse library of ligands from a single precursor. Several studies have highlighted that transition-metal complexes with outer-sphere pendent base moieties, a feature that could be engineered into biphenyl ligands, exhibit enhanced rates in catalytic reactions like acceptorless dehydrogenation. morressier.com

Precursors for Advanced Organic Materials (e.g., OLEDs, liquid crystals, organic semiconductors)

The rigid and planar nature of the biphenyl core makes it an excellent building block for advanced organic materials.

Organic Light-Emitting Diodes (OLEDs): Biphenyl derivatives are widely used as fluorescent layers in OLEDs. rsc.orgtcichemicals.com By attaching various functional groups, the electronic properties of the biphenyl core can be fine-tuned to achieve emission in different colors. The biphenyl structure can serve as a core for constructing both hole-transporting and electron-transporting materials, which are essential components of an OLED device. For instance, 4,4'-bis(carbazol-9-yl)biphenyl (CBP) is a well-known host material in phosphorescent OLEDs. rsc.org The introduction of substituents like bromo and methoxy groups can influence the material's HOMO/LUMO energy levels, charge mobility, and thermal stability.

Liquid Crystals: The elongated and rigid shape of the biphenyl unit is a common feature in many liquid crystalline compounds. researchgate.netrsc.org The presence of terminal functional groups significantly influences the mesomorphic properties, such as the temperature range of the liquid crystal phase. For example, the well-known 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) exhibits a nematic liquid crystal phase at room temperature, a property that was crucial for the development of early liquid crystal displays (LCDs). The specific substitution pattern of this compound, with its potential for hydrogen bonding and dipole-dipole interactions, could lead to novel liquid crystalline phases. Research has shown that even subtle changes, like the introduction of a fluorine atom, can significantly alter the phase transition temperatures of biphenyl derivatives. rsc.org

Organic Semiconductors: The ability of biphenyls to facilitate π-electron delocalization makes them suitable candidates for organic semiconductors. tcichemicals.com These materials are the active components in organic field-effect transistors (OFETs) and organic photovoltaic (OPV) cells. The performance of these devices is highly dependent on the molecular packing and intermolecular interactions of the semiconductor material. The substituents on the biphenyl ring play a crucial role in controlling these solid-state properties. For instance, fluorinated biphenyls are used to develop organic semiconductors due to their enhanced stability and electron-accepting properties. rsc.org

Analytical Standards and Reference Compounds

In the field of analytical chemistry, well-characterized chemical compounds are essential as standards for the calibration of instruments and the validation of analytical methods. Biphenyl itself is used as an analytical standard for various applications, including environmental analysis to detect polychlorinated biphenyls (PCBs). tandfonline.comacs.orgyoutube.com

Substituted biphenyls, such as this compound, once properly purified and characterized, could serve as valuable reference compounds. The distinct signals from the bromine, methoxy, and hydroxyl groups in various spectroscopic techniques (e.g., NMR, Mass Spectrometry) would make it a useful tool for method development and quality control in analytical laboratories.

Role as Key Synthetic Intermediates in Multi-Step Syntheses

Perhaps the most widespread application of biphenyl derivatives is their role as key intermediates in the synthesis of more complex molecules. researchgate.netlookchem.com The biphenyl unit is a common structural motif in many pharmaceuticals, agrochemicals, and natural products. rsc.org

The functional groups on this compound provide multiple reaction sites for further chemical transformations. The bromine atom can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. rsc.org This is a powerful method for constructing complex molecular architectures. The hydroxyl group can be converted into other functional groups or used as a directing group in electrophilic aromatic substitution reactions. The methoxy group can also influence the reactivity of the aromatic ring.

The combination of these functional groups makes this compound a versatile building block. It could be envisioned as a precursor for the synthesis of complex ligands, novel organic materials, or biologically active molecules through carefully designed multi-step reaction sequences. wiley.com

Analytical Methodologies for the Study of 3 Bromo 2 Methoxy Biphenyl 2 Ol

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 3-Bromo-2'-methoxy-biphenyl-2-OL from complex mixtures. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The coupling of gas chromatography's separation capabilities with the mass spectrometer's detection prowess allows for high sensitivity and specificity.

Due to the polar hydroxyl group, derivatization is often a prerequisite to enhance the volatility and thermal stability of biphenylols, thereby improving their chromatographic behavior. Silylation, for instance, with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be employed to convert the hydroxyl group into a less polar trimethylsilyl (B98337) ether.

The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer fragments the eluted molecules into characteristic ions, providing a unique mass spectrum that serves as a chemical fingerprint for identification. In the absence of direct studies on this compound, typical GC-MS parameters for related brominated biphenyls can be extrapolated.

Table 1: Illustrative GC-MS Parameters for the Analysis of a Derivatized Biphenyl (B1667301) Compound

Parameter Value
Gas Chromatograph
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL (Splitless)
Oven Program Initial temp 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min
Mass Spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Range 50-550 amu
Ion Source Temp. 230 °C

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound without the need for derivatization. Reversed-phase HPLC is the most common mode for the separation of biphenyl derivatives.

In this technique, a non-polar stationary phase, typically a C18-bonded silica (B1680970), is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water is commonly used as the mobile phase. The addition of a small amount of acid, like phosphoric or acetic acid, can improve peak shape and resolution. Detection is often accomplished using a UV detector, as the aromatic rings in the biphenyl structure absorb UV light.

Table 2: Representative HPLC Conditions for Biphenyl Analysis

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, screening for the presence of the compound, and determining appropriate solvent systems for column chromatography.

The separation is carried out on a plate coated with a thin layer of an adsorbent material, such as silica gel. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase ascends the plate by capillary action, and the components of the sample move at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. For biphenylols, a common mobile phase is a mixture of a non-polar solvent like toluene (B28343) and more polar solvents like chloroform (B151607) and methanol. Visualization of the separated spots can be achieved under UV light, as the compound will quench the fluorescence of the indicator dye on the TLC plate.

Table 3: Exemplary TLC System for the Separation of Biphenylols

Parameter Description
Stationary Phase Silica gel 60 F254
Mobile Phase Toluene:Chloroform:Methanol (80:10:10, v/v/v)
Development Ascending

Quantitative Analysis Methods

The accurate determination of the concentration of this compound is crucial for many applications. Both GC-MS and HPLC can be adapted for quantitative analysis.

For quantitative analysis, a calibration curve is typically constructed by analyzing a series of standard solutions of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression curve. The concentration of the analyte in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve.

In GC-MS, for enhanced accuracy and precision, an internal standard, a compound with similar chemical properties to the analyte but which is not present in the sample, is often added to both the standards and the samples. Isotope-labeled analogues of the target compound are ideal internal standards for mass spectrometry-based quantification, a technique known as isotope dilution mass spectrometry.

The validation of a quantitative method involves assessing its linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Hypothetical Quantitative Parameters for HPLC-UV Analysis

Parameter Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Accuracy (Recovery) 95 - 105%

Future Research Directions and Challenges in Biphenyl Chemistry with Reference to 3 Bromo 2 Methoxy Biphenyl 2 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of asymmetrically substituted biphenyls like 3-Bromo-2'-methoxy-biphenyl-2-ol often relies on classic cross-coupling reactions. While effective, these methods present ongoing challenges in terms of sustainability and efficiency.

Future research will likely focus on:

Greener Cross-Coupling Reactions: Developing variants of Suzuki-Miyaura and Ullmann couplings that utilize more environmentally benign solvents, lower catalyst loadings, and milder reaction conditions will be crucial. nih.govorganic-chemistry.org The Suzuki-Miyaura reaction, which couples organoboranes with organic halides, is a powerful tool for creating C-C bonds. youtube.commdpi.comnih.govmdpi.com For a molecule like this compound, this could involve the coupling of a boronic acid derivative of one phenyl ring with a halide of the other. Similarly, the Ullmann condensation, which uses copper-mediated coupling of aryl halides, offers another route, although it often requires harsh conditions. nih.govorganic-chemistry.org Research into more efficient catalysts and reaction media for these transformations remains a key objective. nih.gov

C-H Activation/Functionalization: Direct arylation via C-H activation is a highly attractive strategy that avoids the pre-functionalization of starting materials, thereby reducing waste and synthetic steps. Developing selective C-H activation methodologies to construct the this compound core would represent a significant advancement in efficiency and atom economy.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of this and related biphenyls could offer improved control over reaction parameters, enhanced safety, and easier scalability.

Synthetic RouteDescriptionPotential AdvantagesKey Challenges
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an arylboronic acid with an aryl halide.High yields, good functional group tolerance.Pre-functionalization of substrates, removal of palladium residues.
Ullmann Condensation Copper-catalyzed coupling of two aryl halides.Useful for specific substrates.Often requires high temperatures, stoichiometric copper.
Direct C-H Arylation Transition-metal-catalyzed coupling of an aromatic C-H bond with an aryl halide.High atom economy, reduced synthetic steps.Regioselectivity control, catalyst efficiency.

Exploration of Underutilized Reactivity Pathways

The unique substitution pattern of this compound, featuring a bromine atom, a hydroxyl group, and a methoxy (B1213986) group, offers a rich landscape for exploring diverse reactivity.

Future research could investigate:

Post-Coupling Transformations: Utilizing the bromine atom as a handle for further functionalization through reactions like subsequent cross-couplings, lithiation-trapping, or conversion to other functional groups. This would allow for the generation of a library of derivatives with diverse properties.

Ortho-Lithiation and Directed Metalation: The hydroxyl and methoxy groups can act as directing groups for ortho-lithiation, enabling selective functionalization of the aromatic rings at positions adjacent to these groups.

Atropisomerism and Rotational Dynamics: The presence of ortho-substituents can lead to hindered rotation around the biphenyl (B1667301) axis, potentially giving rise to stable atropisomers. nih.govacs.orgresearchgate.net The rotational barriers in substituted biphenyls can be studied using techniques like dynamic NMR spectroscopy and computational methods. nih.govresearchgate.netrsc.orgrsc.org Understanding and controlling the atropisomerism of derivatives of this compound could be critical for applications in asymmetric catalysis and chiral materials.

Advanced Characterization of Solution-State Structures and Dynamics

A comprehensive understanding of the three-dimensional structure and conformational dynamics of this compound in solution is essential for predicting its properties and reactivity.

Key areas for future research include:

Advanced NMR Techniques: Employing two-dimensional NMR techniques (e.g., NOESY, ROESY) to elucidate through-space correlations and determine the preferred solution-state conformation and the dihedral angle between the phenyl rings.

Computational Modeling of Conformations: Using density functional theory (DFT) and other computational methods to calculate the rotational energy barriers and predict the most stable conformers. acs.orgrsc.org These theoretical studies can complement experimental data and provide insights into the factors governing the molecule's shape. rsc.org

Spectroscopic Studies of Intermolecular Interactions: Investigating how the hydroxyl and methoxy groups influence intermolecular interactions, such as hydrogen bonding and π-stacking, in solution and in the solid state. nih.gov

Predictive Modeling for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the physical, chemical, and biological properties of molecules based on their structure.

For this compound and its derivatives, future research should focus on:

Development of Tailored QSPR Models: Building QSPR models to predict properties such as solubility, lipophilicity, and potential biological activity. acs.org This would involve generating a virtual library of derivatives and calculating a range of molecular descriptors.

Correlation of Molecular Structure with Material Properties: If this compound is explored as a precursor for materials, predictive models could correlate its structural features with properties like thermal stability, conductivity, or optical characteristics.

Integration with Emerging Chemical Technologies

The unique functionalities of this compound make it a candidate for integration with cutting-edge chemical technologies.

Potential research avenues include:

Photoredox Catalysis: Exploring the use of this compound or its derivatives as photosensitizers or in photoredox-catalyzed reactions, leveraging the electronic properties of the substituted biphenyl system.

Electrosynthesis: Investigating the electrochemical synthesis of this compound or its use as a precursor in electrosynthetic transformations, which can offer a sustainable alternative to traditional chemical methods.

Mechanochemistry: Utilizing ball-milling and other mechanochemical techniques for the solvent-free synthesis of this compound and its derivatives, contributing to greener chemical processes.

Expansion into New Areas of Material Science and Catalyst Design

The biphenyl scaffold is a cornerstone in the design of advanced materials and catalysts. The specific substitution pattern of this compound could be leveraged for novel applications.

Future research could explore:

Ligand Development for Catalysis: Modifying the structure to create novel chiral ligands for asymmetric catalysis. The atropisomeric nature of certain derivatives could be exploited to create highly selective catalysts.

Monomers for High-Performance Polymers: Using the di-functional nature (hydroxyl and bromo groups) of the molecule to synthesize novel polymers with tailored thermal, mechanical, and electronic properties.

Organic Electronics: Investigating the potential of derivatives of this compound as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or other electronic devices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-2'-methoxy-biphenyl-2-OL with high purity?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions using brominated aryl halides and methoxy-substituted boronic acids. For example, coupling 3-bromo-2-hydroxyphenyl derivatives with 2-methoxyphenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of toluene/water (3:1) at 80°C for 12 hours . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using TLC or HPLC.

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

  • Methodological Answer : Use ¹H and ¹³C NMR to identify substituent positions. For instance:

  • ¹H NMR : The hydroxyl (-OH) proton appears as a singlet (~5 ppm) in DMSO-d₆. Methoxy (-OCH₃) protons resonate as a singlet at ~3.8 ppm. Aromatic protons show splitting patterns dependent on substituent positions (e.g., para vs. ortho coupling) .
  • ¹³C NMR : The brominated carbon (C-Br) appears at ~115–125 ppm, while the methoxy carbon (OCH₃) is near 55–60 ppm.

Q. What safety protocols are critical when handling brominated phenolic compounds like this?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors during synthesis or purification .
  • Waste Disposal : Neutralize brominated waste with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in cross-coupling reactions involving this compound?

  • Methodological Answer :

  • Steric Effects : The methoxy group at the 2'-position creates steric hindrance, favoring coupling at the less hindered 4-position of the biphenyl ring.
  • Electronic Effects : Electron-withdrawing bromine at the 3-position activates the aryl halide for oxidative addition to palladium catalysts. Optimize ligand choice (e.g., SPhos vs. XPhos) to balance reactivity and selectivity .
  • Validation : Compare coupling yields using DFT calculations to predict transition-state energies .

Q. What strategies resolve contradictions in spectroscopic data for degradation products of this compound?

  • Methodological Answer :

  • Multi-Technique Analysis : Combine LC-MS (to identify molecular ions) with high-resolution NMR (e.g., HSQC, HMBC) to assign degraded fragments. For example, demethylation of the methoxy group produces a phenol derivative detectable via a new -OH peak at ~9 ppm in D₂O-exchanged NMR .
  • Isotopic Labeling : Synthesize deuterated analogs to track degradation pathways .

Q. How can computational modeling predict the biological activity of derivatives of this compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., cytochrome P450 enzymes). The bromine atom may act as a halogen bond donor, enhancing binding affinity .
  • QSAR Models : Correlate substituent electronegativity (Hammett constants) with observed IC₅₀ values in enzyme inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.